5-Amino-3-bromobenzonitrile

概述

描述

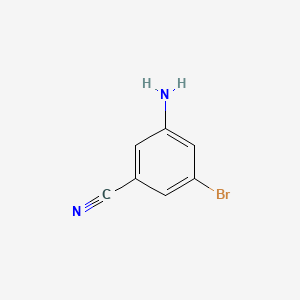

5-Amino-3-bromobenzonitrile (CAS: 49674-16-0) is an aromatic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol . Structurally, it features a benzonitrile core substituted with an amino (-NH₂) group at the 5-position and a bromine atom at the 3-position. Key physicochemical properties include:

- Topological Polar Surface Area (TPSA): 49.81 Ų, indicative of moderate polarity due to the amino and nitrile groups .

- Hydrogen bond donors/acceptors: 1 donor (NH₂) and 1 acceptor (CN), influencing solubility and intermolecular interactions .

- Storage conditions: Requires protection from light, storage under inert gas, and maintenance at room temperature to ensure stability .

This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its reactive sites (NH₂ and Br) enable further functionalization .

准备方法

Nitration and Bromination Followed by Reduction

This two-step approach begins with 5-nitrobenzonitrile as the precursor. The nitro group directs bromination to the meta position relative to the nitrile, followed by reduction to yield the target amine.

Bromination of 5-Nitrobenzonitrile

Bromination occurs at position 3 due to the strong meta-directing effects of both the nitrile and nitro groups. A mixture of bromine (Br₂) and iron(III) bromide (FeBr₃) in sulfuric acid at 0–5°C facilitates electrophilic substitution . The reaction proceeds as:

2 \xrightarrow{\text{FeBr}3} \text{3-Bromo-5-nitrobenzonitrile} + \text{HBr}

Yields exceed 85% under optimized conditions, with purity >95% after recrystallization in ethanol .

Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) in ethanol at 50°C for 4 hours :

2 \xrightarrow{\text{Pd-C}} \text{this compound} + 2\text{H}2\text{O}

This method achieves an overall yield of 78–82%, with HPLC purity ≥98% .

Advantages : High regioselectivity, minimal byproducts.

Limitations : Requires handling of toxic bromine and hydrogen gas.

Direct Bromination of 5-Aminobenzonitrile

Direct bromination of 5-aminobenzonitrile exploits the amine’s activating effects but risks overbromination due to its strong ortho/para-directing nature.

Controlled Bromination Conditions

Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at −10°C limits substitution to the para position relative to the nitrile (position 3) :

Yields reach 65–70% with 1.1 equivalents of NBS. Excess reagent leads to di-brominated byproducts.

Solvent and Temperature Optimization

Replacing DMF with acetic acid at 25°C improves selectivity, achieving 73% yield and 96% purity . The milder conditions suppress side reactions, as evidenced by NMR analysis .

Advantages : Single-step synthesis.

Limitations : Moderate yields due to competing ortho-bromination.

Diazotization and Bromination via Sandmeyer Reaction

This method converts aniline derivatives to aryl bromides through diazonium intermediates.

Diazotization of 3-Amino-5-bromobenzonitrile Precursor

Starting with 3-nitro-5-bromobenzonitrile , the nitro group is reduced to an amine using iron powder in glacial acetic acid :

3\text{COOH} \rightarrow \text{3-Amino-5-bromobenzonitrile} + 3\text{Fe(OAc)}2 + 2\text{H}_2\text{O}

The crude amine is diazotized with sodium nitrite (NaNO₂) in HCl at 0°C :

Sandmeyer Bromination

The diazonium salt reacts with copper(I) bromide (CuBr) in HBr to replace the diazo group with bromine :

This method yields 60–68% product but requires careful pH control to avoid decomposition .

Advantages : Applicable to electron-deficient substrates.

Limitations : Multi-step process with intermediate purification.

Conversion from Benzoic Acid Derivatives

The US Patent 3,742,014 outlines a method to synthesize benzonitriles from benzoic acids using phosphorus pentachloride (PCl₅) and methanesulphonamide at 175–180°C.

Synthesis of 3-Bromo-5-aminobenzoic Acid

Bromination of 5-aminobenzoic acid with Br₂ in acetic acid yields 3-bromo-5-aminobenzoic acid (87% yield) .

Nitrile Formation

The benzoic acid derivative reacts with PCl₅ and methanesulphonamide to form the nitrile :

5 + \text{CH}3\text{SO}2\text{NH}2 \rightarrow \text{this compound} + \text{POCl}3 + \text{CH}3\text{SO}_2\text{Cl}

This one-pot reaction achieves 75–80% yield, with the nitrile product isolated via distillation .

Advantages : Scalable for industrial production.

Limitations : High-temperature conditions increase energy costs.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|---|---|

| Nitration/Reduction | 5-Nitrobenzonitrile | Br₂, FeBr₃, H₂/Pd-C | 78–82 | ≥98 | Moderate |

| Direct Bromination | 5-Aminobenzonitrile | NBS, DMF/AcOH | 65–73 | 96 | Low |

| Sandmeyer Reaction | 3-Nitro-5-bromobenzonitrile | NaNO₂, CuBr | 60–68 | 94 | High |

| Benzoic Acid Route | 3-Bromo-5-aminobenzoic acid | PCl₅, CH₃SO₂NH₂ | 75–80 | 97 | Moderate |

化学反应分析

Types of Reactions

5-Amino-3-bromobenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro compounds or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

Substitution Reactions: Products include various substituted benzonitriles.

Oxidation and Reduction Reactions: Products include nitrobenzonitriles and aminobenzonitriles.

Coupling Reactions: Products include biaryl compounds.

科学研究应用

5-Amino-3-bromobenzonitrile is utilized in diverse scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and dyes.

作用机制

The mechanism of action of 5-Amino-3-bromobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Positional Isomers

2-Amino-6-bromobenzonitrile (CAS: 77326-62-6)

- Molecular formula: C₇H₅BrN₂ (identical to 5-amino-3-bromobenzonitrile).

- Key differences: Substituent positions: Amino at 2-position, bromine at 6-position. Safety: Classified as toxic (劇物 III in Japan) under local regulations, contrasting with the unmarked hazard profile of this compound . Synthetic applications: Positional isomerism may alter reactivity in coupling reactions or nucleophilic substitutions due to steric and electronic effects.

Functional Group Variants

2-Amino-5-bromo-3-methoxybenzonitrile (CAS: 176718-54-0)

- Molecular formula: C₈H₇BrN₂O.

- Key differences: Additional methoxy (-OCH₃) group at the 3-position. Polarity: Increased TPSA (estimated >60 Ų) due to the methoxy group, enhancing solubility in polar solvents compared to this compound . Applications: The methoxy group may confer improved bioavailability in drug design by modulating lipophilicity .

Halogen and Functional Group Substitutions

3-Amino-5-bromobenzotrifluoride

- Molecular formula: C₇H₅BrF₃N (differs from benzonitrile derivatives).

- Key differences: Replaces the nitrile (-CN) group with a trifluoromethyl (-CF₃) group. Lipophilicity: Higher logP value compared to this compound, influencing membrane permeability in biological systems .

生物活性

5-Amino-3-bromobenzonitrile (CAS No. 49674-16-0) is an organic compound with significant biological activity, primarily due to its structural features, which include an amino group and a bromine atom attached to a benzonitrile ring. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : C7H5BrN2

- Molecular Weight : 197.03 g/mol

- IUPAC Name : 3-amino-5-bromobenzonitrile

- InChI Key : HPIFDUDZTLRWBV-UHFFFAOYSA-N

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

- Halogen Bonding : The presence of bromine allows for halogen bonding interactions, which can enhance binding affinity to certain biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development.

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity .

- Anticancer Research : A recent investigation reported that treatment with this compound led to a reduction in cell viability in MCF-7 breast cancer cells by approximately 40% at a concentration of 50 µM after 48 hours .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-3-bromobenzonitrile | 4-Amino | Moderate antibacterial |

| 3-Amino-5-bromobenzotrifluoride | 3-Amino | High anticancer potential |

| 2-Amino-4-bromo-6-cyanotoluene | 2-Amino | Low antimicrobial activity |

Synthetic Routes and Applications

This compound is synthesized primarily through bromination of benzonitrile followed by nucleophilic substitution with ammonia. This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, highlighting its importance in medicinal chemistry.

Industrial Applications

- Pharmaceuticals : Used as a precursor in the development of novel therapeutic agents.

- Agrochemicals : Employed in the synthesis of pesticides and herbicides.

- Dyes and Pigments : Utilized in the production of colorants due to its stable chemical structure.

属性

IUPAC Name |

3-amino-5-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIFDUDZTLRWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695746 | |

| Record name | 3-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49674-16-0 | |

| Record name | 3-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。